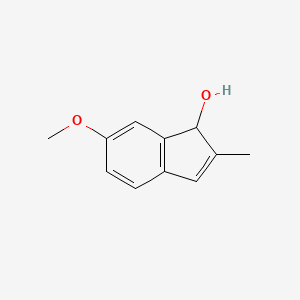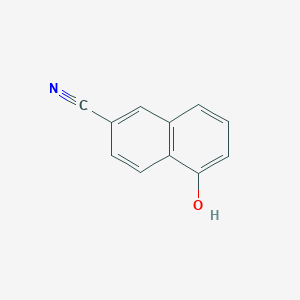
7-Methoxy-6-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-6-methylisoquinoline is a heterocyclic aromatic organic compound It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-6-methylisoquinoline can be achieved through several methods. One notable method involves the direct metalation of 7-benzyloxy-6-methoxyisoquinoline using Knochel–Hauser base, followed by cuprate-mediated methylation . Another approach includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of isoquinoline synthesis, such as Skraup synthesis, can be adapted. This involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methoxy-6-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated isoquinolines, and various substituted isoquinolines.
Applications De Recherche Scientifique
7-Methoxy-6-methylisoquinoline has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and natural products.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Methoxy-6-methylisoquinoline involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 6-Methoxyquinoline
- 7-Hydroxy-6-methylisoquinoline
- 6-Methylquinoline
- 8-Methylquinoline
Comparison: 7-Methoxy-6-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
7-methoxy-6-methylisoquinoline |
InChI |
InChI=1S/C11H11NO/c1-8-5-9-3-4-12-7-10(9)6-11(8)13-2/h3-7H,1-2H3 |
Clé InChI |
WVDXFZLLPWGYCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1OC)C=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)


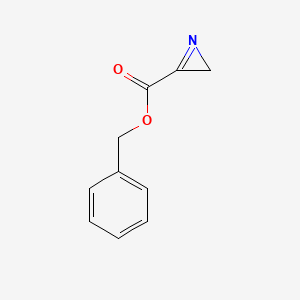
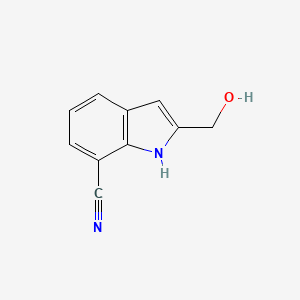

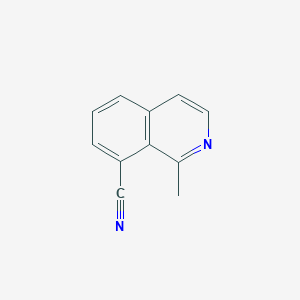
![6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915891.png)
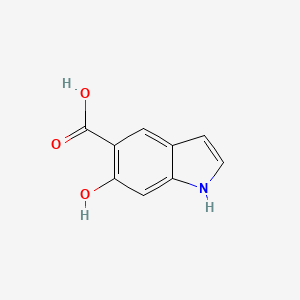
![1-Oxaspiro[5.5]undecan-4-ol](/img/structure/B11915902.png)

